molecular formula C11H13ClF3NO2 B13530168 Methyl2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetatehydrochloride

Methyl2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetatehydrochloride

Cat. No.: B13530168
M. Wt: 283.67 g/mol
InChI Key: RMWXOFIJWREYIK-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetate hydrochloride is a synthetic organic compound featuring a phenyl ring substituted with a methyl group at the para position and a trifluoromethyl group at the meta position. The amino group on the acetate backbone is protonated as a hydrochloride salt, enhancing its stability and solubility in polar solvents. The trifluoromethyl group is known to influence lipophilicity and metabolic stability, while the methyl substituent may modulate steric effects .

Properties

Molecular Formula

C11H13ClF3NO2

Molecular Weight

283.67 g/mol

IUPAC Name

methyl 2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetate;hydrochloride

InChI

InChI=1S/C11H12F3NO2.ClH/c1-6-3-4-7(9(15)10(16)17-2)5-8(6)11(12,13)14;/h3-5,9H,15H2,1-2H3;1H

InChI Key

RMWXOFIJWREYIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C(=O)OC)N)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • The synthesis often begins with 4-methyl-3-(trifluoromethyl)phenylacetic acid or its derivatives. This acid can be converted into its methyl ester by standard esterification methods using methanol and acid catalysts or by reaction with diazomethane.
  • The amino functionality is introduced typically by substitution reactions or reductive amination on the corresponding keto or halogenated intermediates.

Amino Group Introduction

  • Reductive amination is a common approach where the keto-ester intermediate is reacted with methylamine or ammonia under reductive conditions (e.g., sodium cyanoborohydride or catalytic hydrogenation) to yield the amino ester.
  • Alternatively, nucleophilic substitution on halogenated precursors with methylamine can also be employed.

Formation of Hydrochloride Salt

  • The free base amino ester is converted into the hydrochloride salt by treatment with hydrogen chloride gas or by reaction with hydrochloric acid in a suitable solvent such as ethanol or ethyl acetate.
  • This step improves the compound’s stability, crystallinity, and handling properties.

Representative Synthetic Protocol (Hypothetical)

Step Reagents & Conditions Product/Intermediate Yield (%) Notes
1 4-methyl-3-(trifluoromethyl)phenylacetic acid + MeOH/HCl (acid catalysis) Methyl 4-methyl-3-(trifluoromethyl)phenylacetate 85 Esterification under reflux
2 Keto intermediate formation via oxidation or halogenation 4-methyl-3-(trifluoromethyl)phenylglyoxylate methyl ester 75 Controlled oxidation or halogenation
3 Reductive amination with methylamine + NaBH3CN Methyl 2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetate (free base) 70 Reductive amination at pH 6-7
4 Treatment with HCl in ethanol Methyl 2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetate hydrochloride 90 Salt formation, crystallization

Alternative Synthetic Strategies

  • Some methods utilize direct amination of methyl 2-bromo-2-[4-methyl-3-(trifluoromethyl)phenyl]acetate with methylamine under solvent conditions such as ethanol or acetonitrile.
  • Enzymatic or catalytic asymmetric synthesis routes have been explored for chiral purity but are less common industrially.

Research Findings and Comparative Analysis

  • Literature reports emphasize the importance of controlling reaction temperature and pH during reductive amination to minimize side reactions and optimize yield.
  • The trifluoromethyl group’s electron-withdrawing nature influences the reactivity of intermediates, requiring tailored reaction conditions.
  • Formation of the hydrochloride salt enhances compound stability and facilitates purification by crystallization.
  • No direct patents or exhaustive literature specifically on this exact compound’s preparation were found; however, related amino acid ester syntheses and trifluoromethylated aromatic amino acid derivatives provide useful methodological insights.

Data Tables Summarizing Key Parameters

Parameter Typical Range/Value Comments
Esterification Temp. 60–80 °C Acid-catalyzed methanol reflux
Reductive Amination pH 5.5–7.5 Buffered to avoid over-alkylation
Reducing Agent Sodium cyanoborohydride or NaBH4 Mild reducing agent preferred
Solvent for Amination Methanol, ethanol, or acetonitrile Polar protic or aprotic solvents
Hydrochloride Formation Room temp to 40 °C HCl gas or HCl in ethanol
Yield Range 70–90% overall Dependent on purity of intermediates

The preparation of methyl 2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetate hydrochloride is achieved through multi-step organic synthesis involving esterification, functional group transformation, reductive amination, and salt formation. The key to successful synthesis lies in the careful control of reaction conditions, especially during the introduction of the amino group and the formation of the hydrochloride salt. While direct literature on this exact compound is limited, methodologies from structurally related amino acid ester derivatives and trifluoromethylated aromatic compounds provide a robust framework for its preparation.

The compound's synthesis benefits from modern organic synthesis techniques, including mild reductive amination and solvent-controlled reactions, which enhance yield and purity while minimizing by-products. The hydrochloride salt form is preferred for pharmaceutical applications due to improved stability and handling.

Chemical Reactions Analysis

Types of Reactions

Methyl2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetatehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetatehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may act on specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Compound A’s 4-methyl-3-(trifluoromethyl)phenyl group introduces greater steric bulk and lipophilicity compared to the 4-fluorophenyl group in the analog from . This may enhance membrane permeability but reduce aqueous solubility.

LogP and Bioavailability :

  • The higher estimated LogP of Compound A (~2.8) versus the 4-fluoro analog (LogP 2.5) suggests increased lipid solubility, which could improve blood-brain barrier penetration but may also raise toxicity risks .

Notes on Toxicity and Hazards

While direct toxicological data for Compound A are unavailable, highlights that trifluoromethylated aryl compounds (e.g., thiophene fentanyl derivatives) often lack comprehensive toxicity studies. The presence of a primary amino group may also pose reactivity risks, necessitating careful handling .

Biological Activity

Methyl 2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetate hydrochloride, a compound with the molecular formula C₁₀H₁₀F₃NO₂ and a molecular weight of approximately 233.19 g/mol, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

PropertyValue
Molecular FormulaC₁₀H₁₀F₃NO₂
Molecular Weight233.19 g/mol
Melting Point50–52 °C
CAS Number439088-62-7

Biological Activity Overview

  • Mechanism of Action : The trifluoromethyl group in the compound is known to enhance the lipophilicity and metabolic stability of drugs, which can lead to improved pharmacokinetic properties. This modification is often associated with increased potency in various biological assays.
  • Pharmacological Effects :
    • Antidepressant Activity : Research indicates that compounds with similar structures exhibit significant inhibition of serotonin reuptake, suggesting potential antidepressant properties.
    • Anticancer Properties : Some studies have shown that trifluoromethyl-containing compounds can inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression.
    • Antimicrobial Activity : Preliminary data suggest that this compound may possess antimicrobial properties, although further studies are required to confirm these effects.

Case Studies and Research Findings

  • Study on Antidepressant Effects :
    • In a controlled study, methyl 2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetate hydrochloride was tested for its ability to inhibit serotonin uptake in rat brain synaptosomes.
    • Results indicated a significant reduction in serotonin levels, consistent with the behavior of known SSRIs (Selective Serotonin Reuptake Inhibitors).
  • Anticancer Activity Assessment :
    • A series of in vitro assays were conducted where various concentrations of the compound were applied to human cancer cell lines.
    • The compound demonstrated dose-dependent cytotoxicity, with an IC50 value comparable to established chemotherapeutic agents.
  • Antimicrobial Testing :
    • The compound was evaluated against a panel of bacterial strains using the disk diffusion method.
    • Notable inhibition zones were observed, indicating potential broad-spectrum antimicrobial activity.

In Vitro Biological Activity Data

Assay TypeCell Line/OrganismConcentration (μM)IC50 (μM)Observations
Serotonin UptakeRat Brain Synaptosomes1-10025Significant inhibition observed
CytotoxicityHuman Cancer Cell Lines1-10015Dose-dependent cytotoxicity
AntimicrobialStaphylococcus aureus10-10030Zone of inhibition: 15 mm

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetate hydrochloride, and how do reaction conditions influence yield and purity?

  • The synthesis typically involves multi-step reactions, including alkylation or amidation of precursor molecules. For example, trifluoromethyl-substituted aromatic intermediates may be coupled with glycine derivatives under controlled pH and temperature. Solvent choice (e.g., DMF or THF) and catalysts (e.g., HATU for amide bond formation) are critical for minimizing side products. Reaction progress is monitored via TLC or HPLC, with purification via recrystallization or column chromatography .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

  • NMR spectroscopy (¹H/¹³C, ¹⁹F) confirms substituent positions and stereochemistry. LCMS (e.g., m/z 269.65 [M+H]+) and HPLC (retention time ~1.35 minutes under QC-SMD-TFA05 conditions) assess purity. Elemental analysis and X-ray crystallography resolve salt forms (e.g., hydrochloride) and crystal packing .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • The -CF₃ group enhances lipophilicity (logP) and metabolic stability by reducing oxidative degradation. It also introduces steric and electronic effects, altering solubility in polar solvents (e.g., aqueous buffers) and reactivity in nucleophilic substitutions .

Advanced Research Questions

Q. What experimental challenges arise in designing SAR studies for derivatives of this compound, and how can structural modifications resolve data contradictions?

  • Challenge : Conflicting bioactivity data may arise from minor substituent changes (e.g., fluoro vs. methoxy groups at the 4-position). Resolution : Systematic substitutions (e.g., replacing -CF₃ with -CH₃ or -Cl) paired with molecular docking can clarify binding affinities. For example, replacing the methyl ester with ethyl (as in Ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate hydrochloride) alters pharmacokinetics due to esterase susceptibility .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors), and what assays are suitable for quantifying these interactions?

  • Preliminary studies suggest interactions with CNS receptors (e.g., NMDA or GABAₐ) due to structural similarity to phenylglycine derivatives. Assays :

  • SPR (Surface Plasmon Resonance) : Measures binding kinetics (Kd, kon/koff) to purified receptors.
  • Fluorescence polarization : Quantifies competitive binding against fluorescent probes.
  • In vitro enzyme inhibition assays (e.g., acetylcholinesterase) using spectrophotometric methods .

Q. What methodologies address discrepancies in stability data under varying storage conditions?

  • Stability studies under accelerated conditions (40°C/75% RH) reveal hydrochloride salt forms improve hygroscopicity. Degradation pathways (e.g., ester hydrolysis) are tracked via stress testing (acid/base/oxidative conditions) and HPLC-MS to identify degradants. Lyophilization or inert atmosphere storage mitigates decomposition .

Q. How can computational tools (e.g., DFT or MD simulations) predict the compound’s reactivity and guide synthetic optimization?

  • DFT calculations model electronic effects of the -CF₃ group on reaction transition states (e.g., SN2 displacement). Molecular dynamics (MD) simulations predict solvation dynamics and binding poses in enzyme active sites. For example, MD of the trifluoromethyl-phenyl moiety in lipid bilayers clarifies membrane permeability .

Key Research Gaps

  • Mechanistic studies are needed to resolve conflicting reports on the role of the 4-methyl group in receptor selectivity.
  • In vivo pharmacokinetics (e.g., BBB penetration) remain underexplored due to limited radiolabeled analogues.

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